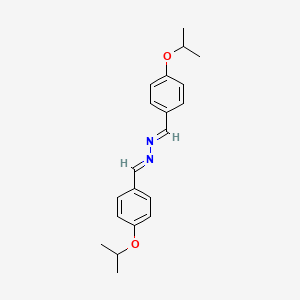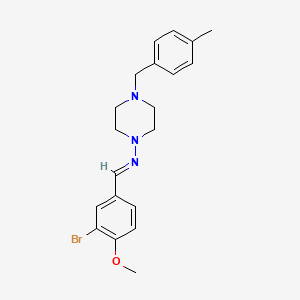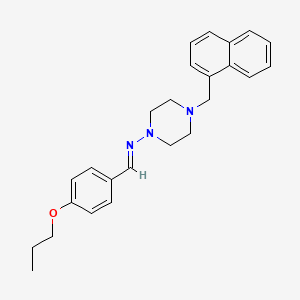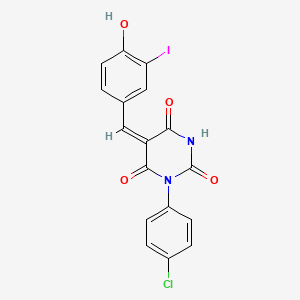![molecular formula C19H24N2O4S B3911529 N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B3911529.png)
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-phenylbenzenesulfonamide
Vue d'ensemble
Description
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-phenylbenzenesulfonamide, commonly known as NHPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NHPPB is a sulfonamide-based compound that has been synthesized and extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of NHPPB involves its binding to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. The binding of NHPPB to sigma-1 receptors results in the modulation of various cellular processes, including calcium signaling, ion channel function, and neurotransmitter release. NHPPB has also been shown to modulate the activity of various proteins involved in cell survival, differentiation, and apoptosis.
Biochemical and Physiological Effects:
NHPPB has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, ion channel function, and neurotransmitter release. NHPPB has also been shown to have neuroprotective effects, reducing neuronal cell death in various models of neurodegeneration. NHPPB has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
NHPPB has several advantages for use in lab experiments, including its high affinity for sigma-1 receptors, its ability to modulate various cellular processes, and its potential therapeutic applications. However, NHPPB also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on NHPPB, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its interactions with other proteins and receptors. NHPPB has also been shown to have potential as a tool for studying the role of sigma-1 receptors in various physiological processes, and future research could focus on elucidating the mechanisms underlying its effects. Overall, NHPPB represents a promising compound for future research in various fields of science.
Applications De Recherche Scientifique
NHPPB has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. NHPPB has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and learning. NHPPB has also been studied for its potential use as a therapeutic agent for the treatment of neuropathic pain, depression, and anxiety disorders.
Propriétés
IUPAC Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-18(15-20-11-13-25-14-12-20)16-21(17-7-3-1-4-8-17)26(23,24)19-9-5-2-6-10-19/h1-10,18,22H,11-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHULQHSCTJMMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-3-morpholin-4-yl-propyl)-N-phenyl-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3911447.png)
![1,3-benzodioxol-5-yl{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3911457.png)


![(1S*,5R*)-6-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3911497.png)
![5-(2-furyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911504.png)

![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3911518.png)
![N-(2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B3911521.png)
![2-methoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B3911525.png)

![1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3911545.png)
![4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B3911550.png)
